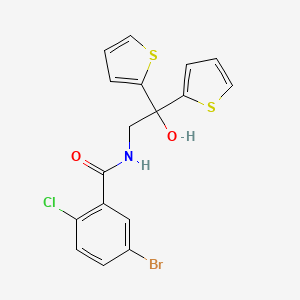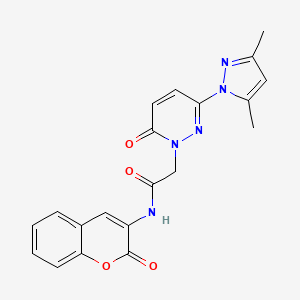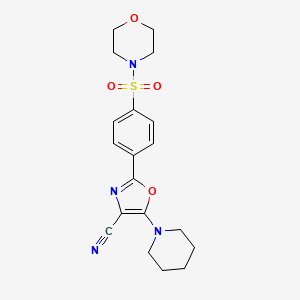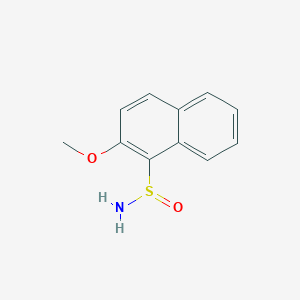![molecular formula C25H28N4O4S2 B2504430 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-47-0](/img/no-structure.png)
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the photocatalytic properties of this compound. In a study by Mashita et al., they found that under blue light irradiation, the complex [UO2(OPCyPh2)4]2+ initiates the oxygenation of cyclohexene, yielding products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol . This research sheds light on potential applications in green chemistry and sustainable oxidation processes.
- The compound has been used as an α-ketone odorant in allergy studies . Its distinctive odor and chemical properties make it valuable for investigating allergic reactions and identifying allergens in cosmetic preparations.
Photocatalysis and Oxygenation
Allergy Studies and Odorants
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(cyclohexen-1-yl)ethanamine, which is synthesized from cyclohexene and ethylenediamine. The second intermediate is 2-(4-sulfamoylphenyl)ethylamine, which is synthesized from 4-nitrobenzenesulfonamide and 2-bromoethylamine hydrobromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "Cyclohexene", "Ethylenediamine", "4-Nitrobenzenesulfonamide", "2-Bromoethylamine hydrobromide", "Triethylamine", "Acetic anhydride", "Thionyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Hexanes", "Toluene", "Dichloromethane", "Acetone", "Water" ], "Reaction": [ "Synthesis of 2-(cyclohexen-1-yl)ethanamine: Cyclohexene is reacted with ethylenediamine in the presence of triethylamine as a catalyst to form 2-(cyclohexen-1-yl)ethanamine.", "Synthesis of 2-(4-sulfamoylphenyl)ethylamine: 4-Nitrobenzenesulfonamide is reacted with 2-bromoethylamine hydrobromide in the presence of sodium bicarbonate and methanol to form 2-(4-nitrophenyl)ethylamine. This intermediate is then reduced using sodium dithionite in the presence of sodium hydroxide and ethanol to form 2-(4-aminophenyl)ethylamine. Finally, this intermediate is reacted with thionyl chloride in the presence of dimethylformamide to form 2-(4-sulfamoylphenyl)ethylamine.", "Coupling of intermediates: 2-(cyclohexen-1-yl)ethanamine and 2-(4-sulfamoylphenyl)ethylamine are coupled using acetic anhydride and triethylamine in the presence of dichloromethane to form the final product, 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
422530-47-0 |
Product Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C25H28N4O4S2 |
Molecular Weight |
512.64 |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33) |
InChI Key |
OEDUBIFPEDXZTH-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)



